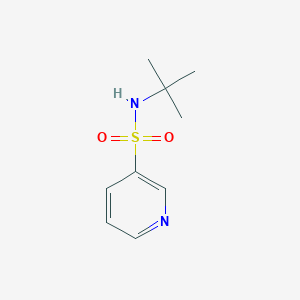

N-(tert-Butyl)pyridine-3-sulfonamide

描述

N-(tert-Butyl)pyridine-3-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

N-(tert-Butyl)pyridine-3-sulfonamide primarily targets the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as JNK3, is a member of the MAP kinase family. MAP kinases act as integration points for multiple biochemical signals and are involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development .

Mode of Action

It is known that the compound interacts with its target, leading to changes in the protein’s activity . This interaction may inhibit or enhance the function of MAPK10, affecting the downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those regulated by MAPK10. These pathways include the JNK signaling pathway, which plays a crucial role in apoptosis, inflammation, and other cellular responses . By modulating the activity of MAPK10, this compound can influence these downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with MAPK10 and the subsequent changes in the JNK signaling pathway . These effects could potentially include changes in cell proliferation, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the presence of other molecules, pH, temperature, and the specific cellular environment . For instance, the presence of other molecules could compete with this compound for binding to MAPK10, potentially affecting the compound’s efficacy .

生物活性

N-(tert-Butyl)pyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a sulfonamide group and a tert-butyl substituent. This structural arrangement enhances its solubility and bioavailability, making it a suitable candidate for various therapeutic applications. The compound's ability to act as a hydrogen bond donor and acceptor is crucial for its interactions with biological targets .

Research indicates that this compound functions primarily as an inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in critical cellular processes such as metabolism, cell growth, and survival . The inhibition of PI3K is particularly relevant in cancer therapy, where dysregulation of this pathway contributes to tumorigenesis.

Key Mechanisms:

- Inhibition of PI3K : The compound binds to the active site of PI3K, disrupting its activity and leading to reduced cell proliferation and increased apoptosis in cancer cells .

- Antioxidant Activity : this compound has shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Anticancer Activity

This compound has been evaluated for its anticancer properties across various cancer cell lines. Studies report IC50 values ranging from 3 to 20 µM, indicating significant cytotoxic effects against several types of cancer, including breast and prostate cancers .

Antibacterial Activity

The compound exhibits antibacterial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .

Other Biological Activities

Research has also suggested that this compound may possess anti-inflammatory properties and potential applications in treating neurodegenerative diseases like Alzheimer's disease due to its ability to inhibit certain molecular pathways involved in inflammation .

Table 1: Biological Activities of this compound

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 cells, demonstrating significant reductions in cell viability at concentrations as low as 7 µM. The mechanism involved apoptosis induction through PI3K inhibition, leading to decreased Akt phosphorylation .

- Antibacterial Assessment : In a comparative study against common bacterial strains, this compound showed potent antibacterial activity with inhibition zones comparable to those of established antibiotics. This suggests potential for development as a therapeutic agent in infectious diseases .

科学研究应用

Medicinal Applications

1. Inhibitors of PI3K Pathway:

Recent research has identified N-(tert-butyl)pyridine-3-sulfonamide derivatives as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial in various cellular processes including growth, proliferation, and survival. A specific derivative, CZC24758, demonstrated significant potential as an orally bioavailable and selective inhibitor for treating diseases related to PI3K dysregulation .

2. Anticancer Activity:

The compound has been explored for its anticancer properties. Studies indicate that modifications of pyridine-3-sulfonamide derivatives can lead to enhanced selectivity and potency against cancer cell lines. The structure-activity relationship (SAR) studies help in understanding how different substituents affect biological activity.

Data Table: Summary of Research Findings

Case Studies

Case Study 1: CZC24758 as a PI3K Inhibitor

In a detailed investigation, CZC24758 was evaluated for its pharmacokinetic properties and efficacy in vivo. The study reported that this compound exhibited favorable absorption and distribution characteristics, making it a promising candidate for further clinical development.

Case Study 2: Synthesis Innovations

A recent publication discussed the development of an eco-friendly synthesis method for sulfonamides, including this compound derivatives. This method utilized flow chemistry techniques to minimize environmental impact while maintaining high yields and purity .

属性

IUPAC Name |

N-tert-butylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)11-14(12,13)8-5-4-6-10-7-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUDXBGLWJRZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545820 | |

| Record name | N-tert-Butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17432-06-3 | |

| Record name | N-tert-Butylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key steps involved in the continuous flow synthesis of 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide?

A: Researchers have developed a robust multistep continuous flow process for manufacturing 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide [, ]. This process involves three main steps:

Q2: What are the potential applications of 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide in drug discovery?

A: While the provided articles focus on the synthesis of 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide [, ], a related study highlights the discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758) []. This compound exhibits potent and selective inhibition of PI3K, a key enzyme involved in cell growth, proliferation, and survival. The structural similarities between these molecules suggest that 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide could serve as a valuable building block or intermediate in the development of novel PI3K inhibitors or other therapeutic agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。